2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
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Overview
Description
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic compound notable for its intriguing molecular structure. This compound's diverse functional groups, including piperidine, oxadiazole, pyridine, and pyrimidine, contribute to its extensive range of chemical behaviors and applications in scientific research and various industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxadiazole Formation: : The synthesis typically begins with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving an amidoxime derivative and an appropriate carboxylic acid derivative under dehydrating conditions.
Piperidine Attachment: : Following this, a nucleophilic substitution reaction may be employed to attach the piperidine ring, using conditions that favor the formation of stable intermediates and final products.
Pyridine and Pyrimidine Rings: : The synthesis of the pyridine and pyrimidine moieties can involve several steps, including electrophilic aromatic substitution or condensation reactions, leading to the final assembly of the compound.
Industrial Production Methods: : On an industrial scale, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial. Catalysts and automated continuous flow reactors may be used to enhance yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation at the oxadiazole or piperidine moieties. Reduction reactions might target the pyrimidine ring or other electron-rich sites.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: : Depending on the reaction conditions, major products include substituted piperidines, oxidized oxadiazole derivatives, and reduced pyrimidine forms.
Scientific Research Applications
This compound is used extensively in scientific research:
Chemistry: : As a reagent in complex organic synthesis, including drug design and materials science.
Biology: : In biochemical assays as a potential enzyme inhibitor or as a molecular probe.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer potential.
Industry: : Applied in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings often participate in hydrogen bonding or hydrophobic interactions, while the oxadiazole ring may engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to varied biochemical outcomes.
Comparison with Similar Compounds
When compared to similar compounds:
2-[(1-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : This thiadiazole analog may exhibit different reactivity and biological activities due to the sulfur atom in the ring.
2-[(1-{[3-(propan-2-yl)-1,2,4-triazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : The triazole variant might offer enhanced stability or unique binding properties.
2-[(1-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : A methyl-substituted derivative could demonstrate different solubility or bioavailability profiles.
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)19-24-18(28-25-19)13-26-9-5-17(6-10-26)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDPGGVSVDHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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